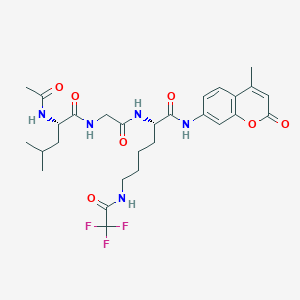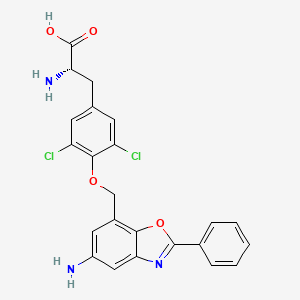
JPH203
概要
説明
ナンブランラットは、開発コードJPH203としても知られており、L型アミノ酸トランスポーター1(LAT1)を選択的に阻害する新規低分子化合物です。LAT1は様々な癌細胞で高度に発現しており、癌治療の有望な標的となっています。ナンブランラットは、肝外胆管癌や胆嚢癌を含む進行性および難治性胆道癌の治療において大きな可能性を示しています .
科学的研究の応用
Nanvuranlat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Nanvuranlat is used as a model compound to study the inhibition of amino acid transporters and their role in cellular metabolism.
Biology: It is used to investigate the role of LAT1 in cancer cell proliferation and survival. .
Medicine: Nanvuranlat has shown promising results in clinical trials for the treatment of advanced and refractory biliary tract cancers. .
Industry: Nanvuranlat is being explored for its potential use in the development of targeted cancer therapies. .
作用機序
ナンブランラットは、L型アミノ酸トランスポーター1(LAT1)を選択的に阻害することで効果を発揮します。LAT1は、癌細胞の急速な増殖と生存に必要な必須アミノ酸を癌細胞に取り込む役割を担っています。LAT1を阻害することにより、ナンブランラットは、これらの必須栄養素を癌細胞から効果的に奪い、細胞の成長を抑制し、細胞死を増加させます .
分子標的と経路:
LAT1阻害: ナンブランラットはLAT1トランスポーターに結合し、ロイシンやフェニルアラニンなどの必須アミノ酸の取り込みを阻害します。
mTOR経路: LAT1の阻害は、細胞の成長と増殖に不可欠なmTORシグナル伝達経路を阻害します。
アポトーシス: ナンブランラットは、アポトーシス促進経路を活性化し、アポトーシス抑制経路を阻害することにより、癌細胞のアポトーシスを誘導します
生化学分析
Biochemical Properties
JPH203 inhibits the transport of large neutral amino acids into cancer cells by selectively blocking LAT1 . This inhibition disrupts the amino acid homeostasis in cancer cells, leading to nutrient starvation and eventually cell death . This compound interacts with LAT1, a protein that is overexpressed in various types of cancer cells .
Cellular Effects
This compound has been shown to reduce proliferation and mTORC1 signaling in human thyroid cancer cell lines . It also decreases intracellular levels of LAT1 substrates, including essential amino acids, in biliary tract cancer (BTC) cell lines . This disruption of amino acid homeostasis leads to a decrease in cell growth and an increase in apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of LAT1’s transport activity . This compound binds within the traditional substrate-binding pocket of LAT1, inhibiting the transport of large neutral amino acids across the cell membrane . This inhibition disrupts the amino acid homeostasis within the cell, leading to nutrient starvation and eventually cell death .
Temporal Effects in Laboratory Settings
This compound treatment has been shown to immediately and drastically decrease intracellular levels of LAT1 substrates in BTC cell lines . Over time, some of these amino acid levels partially recover, suggesting a cellular compensatory response .
Dosage Effects in Animal Models
In animal models, daily intravenous administration of this compound significantly inhibited tumor growth in a dose-dependent manner . The study found that this compound was well-tolerated and provided promising activity against BTC .
Metabolic Pathways
This compound predominantly metabolizes into N-acetyl-JPH203 by N-acetyltransferase 2 (NAT2) in liver cells . This metabolite is then passively excreted in bile .
Transport and Distribution
This compound is administered intravenously and is taken up via organic anion transporters into liver cells . Here, it is predominantly acetylated to N-acetyl-JPH203 by NAT2 and is passively excreted in bile .
Subcellular Localization
The subcellular localization of this compound is largely determined by the distribution of LAT1, the target of this compound. LAT1 is a membrane transporter, suggesting that this compound primarily localizes to the cell membrane where it interacts with LAT1 to inhibit the transport of large neutral amino acids .
準備方法
合成経路と反応条件: ナンブランラットは、複数段階の化学プロセスを経て合成されます。合成には、ベンゾオキサゾール誘導体の調製が含まれ、その後、ジクロロフェニルプロパノ酸誘導体とカップリングされます。主要なステップは以下のとおりです。
ベンゾオキサゾール誘導体の形成: これは、2-アミノフェノールと適切なアルデヒドを反応させてベンゾオキサゾール環を形成することを含みます。
カップリング反応: ベンゾオキサゾール誘導体は、次に塩基性条件下で3,5-ジクロロ-4-ヒドロキシベンジルアルコールとカップリングされて中間体を形成します。
最終カップリング: 中間体は、次に3,5-ジクロロ-4-ヒドロキシフェニルプロパノ酸とカップリングされてナンブランラットを形成します.
工業生産方法: ナンブランラットの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製され、所望の純度レベルが達成されます .
化学反応の分析
反応の種類: ナンブランラットは、アミノ基やヒドロキシル基などの反応性官能基が存在するため、主に置換反応を起こします。特定の条件下では、酸化反応や還元反応も起こすことができます。
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロゲン化剤や求核剤が含まれます。条件としては、ジメチルスルホキシド(DMSO)などの溶媒と、炭酸カリウムなどの塩基の使用が含まれます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬を酸性または塩基性条件で使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、置換反応は、様々な官能基を持つナンブランラットの様々な誘導体を生成する可能性があり、酸化反応と還元反応は既存の官能基を修飾する可能性があります .
4. 科学研究への応用
ナンブランラットは、化学、生物学、医学、工業の分野で幅広い科学研究への応用を持っています。
類似化合物との比較
ナンブランラットは、LAT1を選択的に阻害する点でユニークであり、他の類似化合物とは異なります。類似した化合物には、以下のようなものがあります。
BCH(2-アミノビシクロ[2.2.1]ヘプタン-2-カルボン酸): システムLアミノ酸トランスポーターの非選択的阻害剤。
JPH203: 作用機序は似ていますが、化学構造が異なる別のLAT1阻害剤。
KMH-233: 結合親和性と選択性プロファイルが異なるLAT1阻害剤 .
ナンブランラットのユニークさ: ナンブランラットは、LAT1に対する高い選択性と、臨床試験で無増悪生存期間を大幅に改善する能力を持つため、標的癌治療の有望な候補となっています。そのユニークな化学構造と作用機序は、他のLAT1阻害剤に対して明確な利点をもたらします .
特性
IUPAC Name |
(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZJPQTMQZBCE-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037592-40-7 | |
| Record name | JPH-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037592407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NANVURANLAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEDO9QXYZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


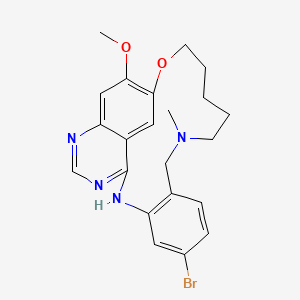

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

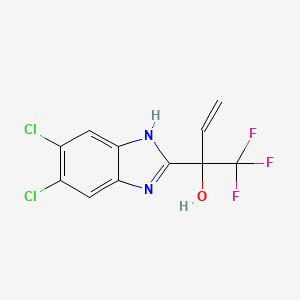
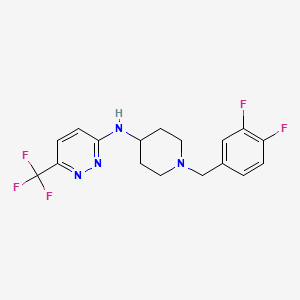
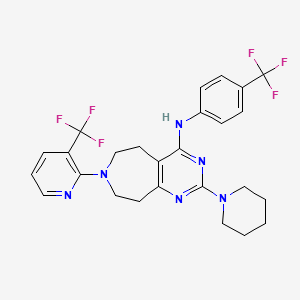
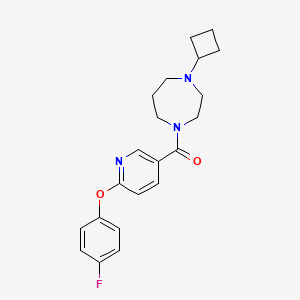
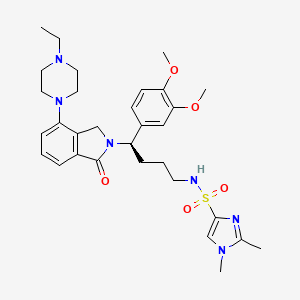
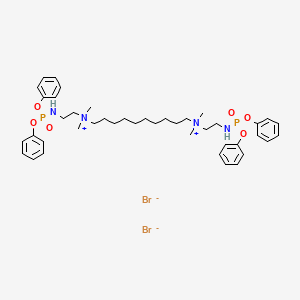
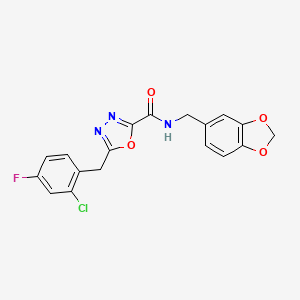
![2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)
